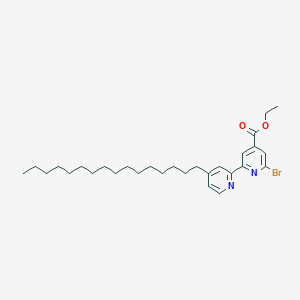
Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate is a complex organic compound with the molecular formula C29H43BrN2O2 It is characterized by the presence of a bromine atom, a hexadecyl chain, and a bipyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a bipyridine derivative followed by esterification with ethyl hexadecanoate. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The bipyridine core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended bipyridine systems.
Scientific Research Applications
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the hexadecyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate: shares structural similarities with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine.
Other Similar Compounds: Compounds like 6-bromo-2,2’-bipyridine and 4’-hexadecyl-2,2’-bipyridine.
Uniqueness
The uniqueness of Ethyl 6-bromo-4’-hexadecyl-2,2’-bipyridine-4-carboxylate lies in its combination of a bromine atom, a long hexadecyl chain, and a bipyridine core. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
857053-81-7 |
|---|---|
Molecular Formula |
C29H43BrN2O2 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3 |
InChI Key |
NTYLYYQJUXNYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















